(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and 1,3-thiazolidinedione in the presence of a base such as triethylamine . The reaction is carried out in ethanol at room temperature, yielding the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve green chemistry approaches to enhance yield and purity while minimizing environmental impact. Techniques such as nano-catalysis and the use of ionic liquids have been employed to improve the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles .
Scientific Research Applications
(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing biological pathways. The compound’s pharmacological effects are mediated through its interaction with enzymes and receptors, modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler analog with a similar ring structure.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Benzothiazole: Contains a fused benzene ring, offering different biological properties.
Uniqueness
(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and synthetic utility compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H9NO2S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
(4S)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
HOZQYTNELGLJMC-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.